2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound features a chlorophenyl group, a furan ring, and a piperidine moiety, making it structurally complex and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Acetate: The initial step may involve the reaction of 2-chlorophenyl acetic acid with a suitable reagent like thionyl chloride to form 2-chlorophenyl acetyl chloride.
Piperidine Derivative Formation: The next step could involve the reaction of piperidine with furan-3-carboxylic acid to form the corresponding piperidinyl furan-3-carboxylate.
Amide Bond Formation: Finally, the 2-chlorophenyl acetyl chloride can be reacted with the piperidinyl furan-3-carboxylate under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan-3-carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its structural complexity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(piperidin-4-ylmethyl)acetamide: Lacks the furan ring, potentially altering its reactivity and applications.
2-(2-bromophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide: Substitution of chlorine with bromine may affect its chemical properties and reactivity.
2-(2-chlorophenyl)-N-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)acetamide: Replacement of the furan ring with a thiophene ring could change its electronic properties and interactions.
Uniqueness
The presence of the furan ring and the specific arrangement of functional groups in 2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-17-4-2-1-3-15(17)11-18(23)21-12-14-5-8-22(9-6-14)19(24)16-7-10-25-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPGMIRIPZUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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